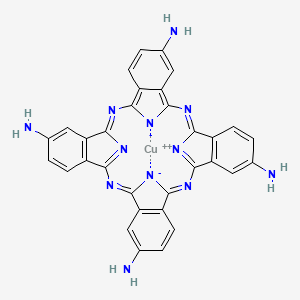
(29H-31H-Phthalocyaninetetraminato(2-)-N29,N30,N31,N32)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyaninetetraminato(2-)-N29,N30,N31,N32: is a complex organometallic compound featuring a copper ion coordinated to a phthalocyanine ligand with four tert-butyl groups and four amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Phthalocyanine Synthesis: : The phthalocyanine core is synthesized through the cyclotetramerization of phthalonitrile in the presence of a metal catalyst, such as copper.
Substitution Reactions: : The resulting phthalocyanine is then subjected to substitution reactions to introduce tert-butyl and amine groups at the appropriate positions on the macrocyclic ring.
Metal Coordination: : Finally, the metal ion (copper) is coordinated to the phthalocyanine ligand to form the final complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes using reactors and equipment designed for large-scale chemical synthesis. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The copper center can be oxidized to form higher oxidation states.
Reduction: : The copper center can be reduced to lower oxidation states.
Substitution: : The amine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Higher oxidation state copper complexes.
Reduction: : Lower oxidation state copper complexes.
Substitution: : Substituted phthalocyanine derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: : Employed in bioimaging and as a photosensitizer in photodynamic therapy.
Medicine: : Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: : Utilized in the production of dyes, pigments, and electronic materials.
作用機序
The mechanism by which this compound exerts its effects involves the interaction of the copper center with molecular targets and pathways. The copper ion can bind to biological molecules, such as DNA and proteins, affecting their function. The amine groups can also interact with cellular components, leading to various biological effects.
類似化合物との比較
This compound is unique due to its specific combination of tert-butyl and amine groups on the phthalocyanine ligand. Similar compounds include:
Copper(II) phthalocyanine: : Lacks the tert-butyl and amine groups.
Copper(II) tetrasulfonic acid phthalocyanine: : Contains sulfonic acid groups instead of tert-butyl and amine groups.
Zinc phthalocyanine: : Features a zinc ion instead of copper.
特性
CAS番号 |
14654-63-8 |
|---|---|
分子式 |
C32H20CuN12 |
分子量 |
636.1 g/mol |
IUPAC名 |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChIキー |
XVUTZPLOCLQYJT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2] |
正規SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2] |
Key on ui other cas no. |
28632-30-6 14654-63-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















